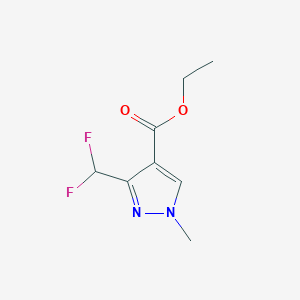

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with methylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, and under controlled temperature conditions. The mixture is heated under reflux for several hours to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis of DFMMP

The synthesis of DFMMP typically involves a multi-step process that begins with 1,3-dimethylpyrazole. The general synthetic route includes:

- Halogenation : 1,3-dimethylpyrazole is halogenated to form 4-halogen-1,3-dimethyl-1H-pyrazole.

- Bromination and Hydrolysis : The halogenated compound is reacted with bromination reagents and hydrolyzed to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde.

- Fluorination : This intermediate is then fluorinated to produce 4-halogen-3-difluoromethyl-1-methylpyrazole.

- Grignard Reaction : Finally, a Grignard reagent is used to perform an exchange reaction with ethyl chloroformate, resulting in DFMMP .

This method has been noted for its high yield and purity (over 99.5%), making it suitable for industrial scale-up .

DFMMP has been identified as a key intermediate in the synthesis of several fungicides that act as succinate dehydrogenase inhibitors. These fungicides are effective against a wide range of phytopathogenic fungi, making them valuable in agricultural practices. Notable examples include:

- Sedaxane : Developed by Syngenta, it is effective against various fungal diseases in crops.

- Fluxapyroxad : A BASF product that provides broad-spectrum control of fungal pathogens.

- Bixafen : Another Bayer fungicide that utilizes DFMMP in its synthesis .

Applications in Agriculture

The primary application of DFMMP lies in its role as a precursor for fungicides. The unique structure of DFMMP allows it to enhance the efficacy of these agrochemicals by improving their biological activity against resistant strains of fungi.

Table: Comparison of Fungicides Derived from DFMMP

| Fungicide | Manufacturer | Target Pathogens | Mode of Action |

|---|---|---|---|

| Sedaxane | Syngenta | Various fungal diseases | Succinate dehydrogenase inhibition |

| Fluxapyroxad | BASF | Broad-spectrum fungi | Succinate dehydrogenase inhibition |

| Bixafen | Bayer | Fungal pathogens | Succinate dehydrogenase inhibition |

Case Studies

Several studies have documented the effectiveness of DFMMP-derived fungicides:

- Field Trials with Sedaxane : Research indicated that Sedaxane significantly reduced disease incidence in crops like cotton and corn, demonstrating the practical benefits of using DFMMP as a precursor .

- Efficacy of Fluxapyroxad : In controlled environments, Fluxapyroxad showed superior performance compared to traditional fungicides, highlighting the advantages of using compounds derived from DFMMP .

- Development of Novel Formulations : Ongoing research aims to formulate new products based on DFMMP that can target specific fungal pathogens while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production process in fungal cells, leading to their death .

Comparaison Avec Des Composés Similaires

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Comparison: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its acid, amide, and methyl ester counterparts. The presence of the ethyl ester group can enhance its lipophilicity, making it more suitable for certain applications in drug development and agrochemicals .

Activité Biologique

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP), with the CAS number 141573-95-7, is a pyrazole derivative that has gained attention in agricultural and pharmaceutical research due to its biological activity, particularly as a fungicide. This compound serves as an important intermediate in the synthesis of various fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Chemical Structure and Properties

DFMMP features a difluoromethyl group, a methyl group, and a carboxylate moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 204.174 g/mol .

The primary biological activity of DFMMP is linked to its role as an inhibitor of succinate dehydrogenase. This mechanism has been exploited in the development of several SDHI fungicides, which are effective against various fungal pathogens, especially those affecting crops. The inhibition of SDH disrupts the respiratory chain in fungi, leading to cell death .

Efficacy Against Fungal Pathogens

DFMMP and its derivatives have been shown to exhibit significant fungicidal activity against several important agricultural pathogens:

- Zymoseptoria tritici : Effective control against this pathogen, which causes septoria leaf blotch in cereals.

- Alternaria species : Demonstrated efficacy against early blight in tomatoes and potatoes .

A comparative study highlighted that compounds derived from DFMMP displayed varying levels of activity against different fungal strains, with some exhibiting up to 400,000 pounds used annually in formulations like fluxapyroxad .

Safety and Toxicity

Toxicological evaluations have indicated that DFMMP has an LD50 greater than 2000 mg/kg in mice, suggesting a relatively low acute toxicity profile . This makes it a candidate for further development in both agricultural and medicinal applications.

Synthesis Pathways

The synthesis of DFMMP has been optimized through various methods:

- Initial Synthesis : The first reported synthesis involved treating ethyl difluoroacetoacetate with triethyl orthoformate and methyl hydrazine, leading to the formation of the pyrazole ring .

- Recent Advances : Novel synthetic routes have been developed to enhance yield and reduce environmental impact during production. For instance, recent methods utilize carbon dioxide for acidification during synthesis .

Comparative Biological Activity Table

| Compound Name | Activity Against Fungal Pathogens | LD50 (mg/kg) | Year Introduced |

|---|---|---|---|

| This compound | Effective against Zymoseptoria tritici | >2000 | 2010 |

| Isopyrazam | Broad-spectrum fungicide | >2000 | 2010 |

| Sedaxane | Effective against various fungal species | >2000 | 2011 |

| Fluxapyroxad | High usage (400,000 lbs/year) | >2000 | 2011 |

Propriétés

IUPAC Name |

ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQQMVMIANXDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469916 | |

| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-95-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: Why is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate considered an important building block in agrochemistry?

A1: this compound (DFMMP) serves as a key precursor for a new generation of fungicides []. This includes commercially available products like Sedaxane by Syngenta, Fluxapyroxad by BASF, and Bixafen by Bayer. These fungicides play a crucial role in protecting crops and ensuring food security.

Q2: What are the environmental advantages of the synthetic route for DFMMP developed by Solvay laboratories?

A2: The abstract highlights that the novel synthesis of DFMMP developed by Solvay laboratories is both cost-competitive and environmentally friendly []. This suggests that compared to previous methods, this route likely uses less hazardous reagents, produces less waste, and/or operates under milder reaction conditions. This contributes to a reduced environmental footprint for the production of this important fungicide building block.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.